Isododecylbenzene

Description

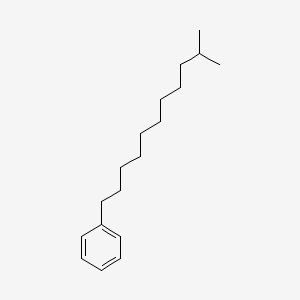

Structure

3D Structure

Properties

CAS No. |

51063-44-6 |

|---|---|

Molecular Formula |

C18H30 |

Molecular Weight |

246.4 g/mol |

IUPAC Name |

10-methylundecylbenzene |

InChI |

InChI=1S/C18H30/c1-17(2)13-9-6-4-3-5-7-10-14-18-15-11-8-12-16-18/h8,11-12,15-17H,3-7,9-10,13-14H2,1-2H3 |

InChI Key |

WBULCZWMWLOUQW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCCCC1=CC=CC=C1 |

Origin of Product |

United States |

Historical Context of Alkylbenzene Research

The study of alkylbenzenes is deeply intertwined with the development of the modern chemical industry. Initially, research into these compounds was driven by the need for raw materials for detergents. core.ac.uk The commercial production of linear alkylbenzene (LAB) in the mid-20th century was a major breakthrough, offering a more effective and cost-efficient alternative to traditional soaps derived from fats and oils. echem-eg.com This shift spurred extensive research into the synthesis, properties, and applications of various alkylbenzenes.

Early research primarily focused on linear alkylbenzenes due to their superior biodegradability, a crucial factor for the detergent industry. echem-eg.com However, the study of branched isomers like isododecylbenzene continued, driven by their unique properties and potential applications in other areas of chemical synthesis. The investigation of alkylbenzenes also expanded into geochemistry, where the composition of alkylbenzenes in crude oil can serve as an indicator of the oil's age and origin. researchgate.net

Scope and Significance of Isododecylbenzene Studies

Isododecylbenzene is an organic compound characterized by a benzene (B151609) ring attached to a branched twelve-carbon alkyl group. Its non-linear structure imparts distinct physical and chemical properties compared to its linear counterpart, linear dodecylbenzene (B1670861).

Research Focus and Applications:

Academic research on this compound and its derivatives has explored a variety of applications, primarily leveraging its properties as a surfactant precursor and a building block in organic synthesis.

Surfactant Science: A significant area of research involves the sulfonation of this compound to produce this compound sulfonate, an anionic surfactant. regulations.govalfa-chemistry.com Studies have investigated the emulsification properties of such surfactants, particularly in complex systems like those found in enhanced oil recovery. For instance, isododecyl alcohol polyoxyethylene ether sulfonate (IAPES) has been studied for its ability to reduce interfacial tension between oil and water under high-temperature and high-salinity conditions, which is crucial for improving oil extraction from reservoirs. tandfonline.com

Polymer Chemistry: Isododecyl-containing compounds are utilized in polymer science. For example, isododecyl mercaptan acts as a chain transfer agent to control the molecular weight during the synthesis of various polymers. openpr.comimarcgroup.comhackmd.iohackmd.io Additionally, isododecyl methacrylate (B99206) is a monomer used in atom transfer radical polymerization (ATRP) to create specialized polymers. mdpi.com

Materials Science: Research has explored the use of isododecyl groups to modify the properties of materials. For instance, N-(2-Ethoxyphenyl)-N'-(4-isododecylphenyl)oxamide has been investigated for its potential in materials science due to the influence of the isododecyl chain on the compound's hydrophobicity. ontosight.ai In another study, the rheological properties of polysaccharide solutions for textile printing were shown to be influenced by the addition of isododecyl polyoxyethylene ethers. researchgate.net

Engine Oil Additives: Investigations have been conducted into the synthesis of superalkaline engine oil additives based on isododecyl phenol (B47542), highlighting its role in developing high-performance lubricants. researchgate.net

The table below summarizes some of the key research findings related to this compound and its derivatives.

| Research Area | Compound/Derivative | Key Finding |

| Surfactant Science | Isododecyl alcohol polyoxyethylene ether sulfonate (IAPES) | Effective in reducing oil-water interfacial tension in high-temperature, high-salinity environments for enhanced oil recovery. tandfonline.com |

| Polymer Chemistry | Isododecyl mercaptan | Acts as a chain transfer agent to control molecular weight in polymer synthesis. openpr.comimarcgroup.comhackmd.iohackmd.io |

| Polymer Chemistry | Isododecyl methacrylate | Used as a monomer in atom transfer radical polymerization (ATRP). mdpi.com |

| Materials Science | N-(2-Ethoxyphenyl)-N'-(4-isododecylphenyl)oxamide | The isododecyl group influences the compound's hydrophobicity, relevant for materials applications. ontosight.ai |

| Engine Oil Additives | Isododecyl phenol | Serves as a base for synthesizing superalkaline engine oil additives. researchgate.net |

Current Research Landscape and Future Directions

Alkylation Reactions for Branched Alkylbenzene Formation

The cornerstone of this compound production is the alkylation of benzene (B151609) with a C12 alkene, typically a branched isomer of dodecene such as propylene (B89431) tetramer. This process attaches the isododecyl group to the benzene ring.

Friedel-Crafts Alkylation Approaches

The classic method for synthesizing alkylbenzenes is the Friedel-Crafts alkylation reaction. googleapis.comresearchgate.net This electrophilic aromatic substitution involves reacting an aromatic hydrocarbon like benzene with an alkylating agent, such as dodecene or an alkyl halide, in the presence of a strong Lewis acid catalyst. googleapis.com

The mechanism proceeds through several steps:

Formation of a carbocation from the alkene or alkyl halide by the Lewis acid catalyst (e.g., AlCl₃ or FeCl₃). googleapis.com

The carbocation acts as an electrophile and attacks the benzene ring, forming a non-aromatic intermediate known as a Wheland intermediate or sigma complex. googleapis.comacs.org

Deprotonation of this intermediate restores the aromaticity of the ring, yielding the alkylbenzene product and regenerating the catalyst. googleapis.com

Traditional catalysts like aluminum chloride (AlCl₃) and hydrofluoric acid (HF) have been widely used; however, environmental and corrosion concerns have spurred the development of more benign solid acid and ionic liquid catalysts. acs.orgosti.gov

Catalytic Systems in this compound Synthesis

Modern synthetic strategies for this compound focus on heterogeneous and reusable catalytic systems to improve efficiency and environmental performance.

Zeolites, which are crystalline, microporous aluminosilicates, are widely employed as solid acid catalysts in industrial chemical processes, including alkylation. epa.govrsc.org Their high surface area, shape selectivity, and tunable acidity make them effective alternatives to traditional liquid acids. nefab.com For the alkylation of benzene with dodecene, mordenite (B1173385) is a commonly used zeolite catalyst. acs.orgmdpi.com

The acidic sites within the zeolite framework, which can be either Brønsted or Lewis acid types, are crucial for catalysis. nefab.com In the case of mordenite used for this alkylation, approximately 90% of the acidic sites are of the Brønsted type. acs.org These sites protonate the dodecene to form a carbocation, which then alkylates the benzene ring.

Research has shown that reaction conditions significantly impact the process. For instance, using a mordenite catalyst, the selectivity towards dodecylbenzene (B1670861) can be as high as 99% at a reaction temperature of 403 K. However, at higher temperatures (473 K), selectivity can decrease to 51% due to side reactions. mdpi.com The catalyst's stability and activity can be enhanced through treatments like steam pretreatment, which can lead to stable operation for over 600 hours. mdpi.com

| Catalyst System | Temperature | Dodecene Conversion | Dodecylbenzene Selectivity | Key By-products | Reference |

| Mordenite | 373 K | - | 75% | Dodecene dimers | mdpi.com |

| Mordenite | 403 K | 98.5% | 99% | - | mdpi.com |

| Mordenite | 473 K | - | 51% | Light hydrocarbons | mdpi.com |

| Modified Clays | - | Low (<27%) | Low | Dodecene isomers | rsc.org |

Ionic liquids (ILs), particularly chloroaluminate-based ILs, have emerged as effective catalysts for benzene alkylation. These compounds are salts that are liquid at or near room temperature and can act as both solvent and catalyst. Their use can lead to high selectivity and allows for easier separation and recycling of the catalyst. imarcgroup.com

In the alkylation of benzene with 1-dodecene (B91753), an ionic liquid such as Et₃NHCl-AlCl₃ functions as a Lewis acid catalyst. The proposed mechanism involves the AlCl₃ component of the ionic liquid inducing the formation of a carbocation from 1-dodecene. This carbocation then reacts with benzene to form the alkylated product. imarcgroup.com This method has been noted for its high selectivity towards the 2-phenyldodecane (B3050589) isomer at lower temperatures. imarcgroup.com The investigation into the catalytic mechanism is crucial for enhancing the reaction process and control. imarcgroup.com

Regioselectivity and Isomer Distribution in this compound Synthesis

The alkylation of benzene with dodecene does not yield a single product but rather a mixture of structural isomers, where the phenyl group is attached at different positions along the dodecyl chain. The distribution of these isomers is highly dependent on the catalyst and reaction conditions.

Using zeolite catalysts like mordenite, the primary product is typically 2-phenyldodecane. acs.orgCurrent time information in Bangalore, IN. The reaction pathway involves the simultaneous isomerization of dodecene and the alkylation of benzene. Current time information in Bangalore, IN. Temperature plays a critical role in the isomer distribution. At lower temperatures, dodecene isomerization is significant, while at higher temperatures, linear alkylbenzene isomers become the dominant products. acs.org The activation energies for the formation of 2-phenyldodecane and 3-phenyldodecane over mordenite have been determined to be 49 kJ/mol and 66 kJ/mol, respectively, indicating that the formation of the 2-phenyl isomer is kinetically favored. acs.orgCurrent time information in Bangalore, IN.

| Catalyst | Temperature | Major Isomer | Isomer Selectivity | Observations | Reference |

| Mordenite | 403 K | 2-Phenyldodecane | 67% | Product shape selectivity from zeolite pores is a key factor. | mdpi.com |

| Mordenite | 80-140 °C | 2-Phenyldodecane | Varies with temp. | At lower temperatures, dodecene isomers are prevalent. | acs.org |

| Et₃NHCl-AlCl₃ | Low Temperature | 2-Phenyldodecane | High | Ionic liquid catalysis favors the 2-isomer. | imarcgroup.com |

Functionalization of this compound Derivatives

This compound itself is often an intermediate, which is then subjected to further chemical reactions to produce compounds for specific applications. wisdomlib.orgzenfoldst.com These functionalization reactions typically target the benzene ring.

A primary application of alkylbenzenes is in the production of surfactants. Branched alkylbenzenes like this compound can be sulfonated to produce branched alkylbenzenesulfonates (BAS). acs.org The sulfonation of dodecylbenzene is an electrophilic substitution reaction that can be carried out using agents like sulfuric acid or oleum (B3057394). alfa-chemistry.com The resulting this compound sulfonic acid can then be neutralized to form salts, such as sodium or magnesium isododecylbenzenesulfonate, which are used in detergents and cleaning agents. googleapis.comregulations.govthegoodscentscompany.com

Another area of functionalization is the synthesis of isododecyl phenol (B47542). This can be achieved by the alkylation of phenol with isododecene. google.com These phenolic derivatives have applications as additives in lubricating oils and as fuel system cleaners. nefab.comlibretexts.org For example, 2-isododecyl-4-isopropylphenol can be synthesized by reacting p-isopropylphenol with isododecene in the presence of an aluminum catalyst.

Further derivatization can lead to other useful chemicals. For instance, isododecyl alcohol can be converted to isododecyl chloride, which then serves as a precursor for synthesizing compounds like isododecyl dimethylamine (B145610) oxide, a low-foaming surfactant used in cleaning and sanitizing applications. regulations.gov

Sulfonation of Alkylbenzenes to this compound Sulfonates

Sulfonation is a primary process for converting alkylbenzenes like this compound into alkylbenzene sulfonic acids, which are precursors to widely used surfactants. This electrophilic aromatic substitution reaction can be accomplished through several methods, chiefly differentiated by the sulfonating agent used. The reaction aims to attach a sulfonic group (-SO₃H) to the benzene ring of the this compound molecule. enviro.wiki The stability of the resulting sulfur-carbon bond is a key characteristic of these sulfonates. chemithon.com Precise control over process variables, especially the molar ratio of the sulfonating agent to the organic feedstock, is critical to ensure high product quality and minimize side reactions. chemithon.com

The continuous process utilizing sulfur trioxide (SO₃) gas is a predominant modern method for the large-scale manufacture of anionic surfactants from alkylbenzenes. enviro.wiki In this process, a stream of SO₃ gas, diluted with very dry air, is reacted directly with the liquid organic feedstock, such as this compound. enviro.wikichemithon.com The reaction is typically carried out in a specialized gas-liquid contactor, often a falling-film reactor. enviro.wiki In this setup, the organic liquid forms a thin film on the reactor wall, flowing downwards, while the SO₃/air mixture flows concurrently. enviro.wiki

This method offers several advantages:

Speed and Efficiency: The reaction between gaseous SO₃ and the organic compound is rapid, stoichiometric, and highly exothermic, with a heat of reaction around 150–170 kJ/mole. enviro.wikichemithon.com

High Conversion: With optimized conditions, this process can achieve high yields of sulfonic acid, with some microreactor studies reporting up to 97 wt.% content. researchgate.net

Reduced Waste: Unlike the oleum process, no water is generated during sulfonation, meaning the amount of sulfur trioxide can be close to the theoretical requirement, leading to less waste acid. chemithon.com

Key process parameters that must be precisely controlled include the SO₃ to organic molar ratio, reaction temperature, and the concentration of SO₃ in the gas stream. enviro.wikichemithon.com The high reactivity of SO₃ necessitates its dilution with an inert gas to prevent side reactions and ensure product quality. chemithon.comgoogle.com As the reaction proceeds, the viscosity of the liquid phase increases significantly. enviro.wiki

The oleum route is a more traditional method for sulfonating alkylbenzenes. google.com Oleum, which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid (H₂SO₄), serves as the sulfonating agent. chemithon.comlibretexts.org The process can be run in either batch or continuous modes. chemithon.com

The reaction involves mixing the alkylbenzene with oleum in a reactor. A key challenge is that the reaction produces water, which dilutes the sulfuric acid. chemithon.comgoogle.com The sulfonation reaction effectively ceases when the sulfuric acid concentration drops below approximately 90%. chemithon.com This results in a significant amount of unreacted "spent" sulfuric acid that must be separated from the desired alkylbenzene sulfonic acid product. chemithon.com

While the oleum process benefits from low-cost reagents and potentially lower capital equipment costs, the disposal of spent acid has become a significant economic and environmental drawback. chemithon.com For certain feedstocks like alkylbenzenes, the spent acid can be separated to produce a relatively low-sulfate product upon neutralization. chemithon.com

| Feature | Continuous SO₃ Gas Process | Oleum Route |

| Sulfonating Agent | Gaseous Sulfur Trioxide (SO₃) diluted with air. chemithon.com | Fuming Sulfuric Acid (Oleum). chemithon.com |

| Reaction Type | Direct, stoichiometric reaction. chemithon.com | Equilibrium process, limited by water formation. chemithon.com |

| Byproducts | Fewer byproducts if well-controlled. chemithon.com | Large quantities of spent sulfuric acid. chemithon.com |

| Process Control | Requires precise control of mole ratio and temperature. chemithon.com | Involves separation of spent acid from the product. chemithon.com |

| Efficiency | High-yield, rapid reaction. researchgate.net | Slower, limited by acid concentration. chemithon.com |

| Industrial Use | Predominant modern process for anionic surfactants. enviro.wiki | Traditional method, less favored due to waste disposal issues. chemithon.comgoogle.com |

Derivatization of Isododecylphenol

Isododecylphenol, synthesized through the alkylation of phenol with dodecene isomers (like tetrapropylene), serves as a versatile intermediate for producing a range of functional derivatives. atamanchemicals.comlookchem.com These derivatives are used in various industrial applications, from surfactants to lubricant additives. googleapis.comgoogle.com

Key derivatization reactions include:

Alkoxylation (Ethoxylation/Propoxylation): Isododecylphenols can be reacted with epoxides like ethylene (B1197577) oxide or propylene oxide in the presence of a catalyst to form alkylphenyl polyoxy-alcohols. google.com Base-catalyzed reactions are generally preferred due to higher reaction rates. google.com These ethoxylated derivatives are valuable nonionic surfactants. lookchem.comgoogleapis.com The resulting products can be further modified, for example, by sulfation to produce anionic surfactants. google.com

Reaction with Phosphorus Pentasulfide: A significant application is the reaction of alkylphenols with phosphorus pentasulfide (P₄S₁₀) to produce bis-alkylaryl dithiophosphoric acids. google.comdtic.mil This reaction is a key step in manufacturing lubricant additives. google.comsciencemadness.org The resulting dithiophosphoric acids are often converted into their metal salts, such as zinc dialkyldithiophosphates, which function as effective high-temperature antioxidants and anti-wear agents in lubricating oils. google.comwikipedia.org

Condensation with Formaldehyde (B43269): Alkylphenols readily condense with formaldehyde to create methylene-bridged oligomeric structures. google.com These products can then be alkoxylated to provide surfactants used as demulsifiers and stabilizers. google.com

Esterification: Phenols, including isododecylphenol, can undergo esterification. google.com For example, reaction with an acid like acetic acid can form the corresponding acetate (B1210297) ester. google.com

| Derivative Class | Reactants | Key Application |

| Ethoxylated Isododecylphenol | Isododecylphenol, Ethylene Oxide. google.com | Nonionic surfactants, emulsifiers. lookchem.comgoogleapis.com |

| Dithiophosphoric Acids | Isododecylphenol, Phosphorus Pentasulfide. google.com | Lubricant additives (antioxidant, anti-wear). google.comgoogle.com |

| Methylene-Bridged Polymers | Isododecylphenol, Formaldehyde. google.com | Demulsifiers, fuel additives. google.com |

| Isododecylphenyl Esters | Isododecylphenol, Carboxylic Acid. google.com | Chemical intermediates. google.com |

Reaction Pathways for Incorporating Isododecyl Moieties into Complex Structures

The isododecyl group, a branched C₁₂ alkyl chain, can be incorporated into a wide variety of complex molecules to tailor their physical and chemical properties, such as hydrophobicity and flexibility. This is achieved through several fundamental organic reaction pathways where a molecule containing an isododecyl group acts as a building block.

Alkylation: Friedel-Crafts alkylation is a primary method for attaching the isododecyl group to aromatic rings. For instance, reacting phenol with an isododecene (e.g., propylene tetramer) in the presence of an acid catalyst produces isododecylphenol. lookchem.comgoogle.com This alkylated phenol can then be used as an intermediate for further, more complex syntheses. google.com

Esterification and Transesterification: Isododecyl alcohol is a key starting material for creating esters. It can be reacted directly with carboxylic acids or their derivatives (like acid chlorides) to form isododecyl esters, such as isodecyl benzoate (B1203000) or isodecyl neopentanoate. researchgate.net Transesterification is another route, where isodecyl alcohol displaces another alcohol from an existing ester. This has been applied in the chemical recycling of polymers like PET, where alcoholysis with isodecyl alcohol yields diisodecyl terephthalate (B1205515) (DIDTP), a valuable plasticizer. mdpi.com

Chain Transfer Reactions: In polymer chemistry, compounds like isododecyl mercaptan are used as chain transfer agents. hackmd.io During polymerization, the mercaptan can donate a hydrogen atom to the growing polymer chain, terminating its growth and initiating a new chain. This process is crucial for controlling the molecular weight and properties of synthetic rubbers and other polymers. hackmd.io

Multi-step Synthesis from Derivatives: An isododecyl-containing starting material can be converted through multiple steps. For example, isododecyl alcohol can be converted to isododecyl chloride, which can then be reacted with an amine to form an isododecyl-substituted amine. This amine can be further oxidized to produce an amine oxide, a type of surfactant. This demonstrates a pathway for incorporating the isododecyl moiety into nitrogen- and oxygen-containing functional groups.

These pathways highlight the versatility of the isododecyl group as a lipophilic building block, enabling the synthesis of a diverse range of molecules from surfactants and plasticizers to specialized polymer additives.

Mechanistic Investigations of Alkylation Processes

The synthesis of this compound is typically achieved through the Friedel-Crafts alkylation of benzene with dodecene. etsu.edu This process involves an acid catalyst to protonate the long-chain alkene, which then reacts with the benzene ring. etsu.edu The mechanism is complex and can lead to a mixture of isomers due to rearrangements of the carbocation intermediates. etsu.edu

Role of Carbocation Intermediates

The alkylation of benzene with 1-dodecene proceeds via a carbocation mechanism. scispace.comrsc.org The reaction is initiated by the formation of a carbocation from the alkene in the presence of an acid catalyst. evitachem.com For instance, with a catalyst like Et3NHCl-AlCl3, the Lewis acid AlCl3 attracts the π electrons of 1-dodecene, leading to the formation of a carbocation. sciengine.com This carbocation then acts as an electrophile and attacks the nucleophilic benzene ring to form a σ-complex, an unstable intermediate. evitachem.comsioc-journal.cn

The stability of the carbocation plays a significant role in the distribution of the resulting phenyldodecane isomers. scispace.com Due to the isomerization of the double bond in 1-dodecene, several carbocation isomers can be formed. scispace.com The stability of these carbocations generally increases as the positive charge moves toward the center of the dodecane (B42187) chain. scispace.com Consequently, the 1-phenyl isomer is typically not observed in the product mixture due to the low stability of the primary carbocation. scispace.com

The reaction mechanism involves the following key steps:

Formation of the Carbocation: The alkene reacts with the acid catalyst to form a carbocation. evitachem.com

Nucleophilic Attack: The benzene ring attacks the carbocation. evitachem.com

Deprotonation: A proton is removed from the σ-complex to restore the aromaticity of the benzene ring, yielding the final alkylated product. evitachem.com

Hydride Transfer Mechanisms

Hydride transfer is a critical step in the alkylation process, influencing the isomer distribution of the final product. etsu.edu During the reaction, hydride shifts can occur within the protonated alkene chain, leading to the formation of a mixture of isomers. etsu.edu This rearrangement happens as the initial carbocation seeks a more stable configuration. For example, a less stable secondary carbocation can rearrange to a more stable secondary carbocation at a different position along the alkyl chain through a 1,2-hydride shift.

Oligomerization and Deprotonation Pathways

Oligomerization of the alkene is a significant side reaction that can occur during the alkylation process, especially at lower benzene-to-olefin ratios. capes.gov.brmdpi.com This process involves the reaction of a carbocation with another alkene molecule, leading to the formation of higher molecular weight byproducts. bac-lac.gc.camdpi.com The formation of these oligomers competes with the desired alkylation reaction and can reduce the yield of this compound. capes.gov.br

Deprotonation of the carbocation intermediate can also occur, leading to the formation of an olefin. bac-lac.gc.ca This is a reversible step and can contribute to the isomerization of the double bond in the dodecene feedstock. The balance between alkylation, oligomerization, and deprotonation is influenced by reaction conditions such as temperature, catalyst type, and reactant concentrations. mdpi.comgoogle.com For instance, at higher temperatures, the solubility of benzene in 1-dodecene increases, which can suppress the self-polymerization of 1-dodecene. google.com

Detailed Studies of Functionalization Reactions

This compound can be further modified through functionalization reactions, with sulfonation being one of the most important for the production of surfactants.

Sulfonation Reaction Kinetics and Mechanisms

The sulfonation of dodecylbenzene is a key step in the production of linear alkylbenzene sulfonates (LAS), which are widely used as detergents. capes.gov.brhrpub.org The reaction is typically carried out using sulfur trioxide (SO3) as the sulfonating agent. uwindsor.cahrpub.org

Kinetic studies have shown that the sulfonation of dodecylbenzene is complex. A study using a mixed batch autoclave reactor found the reaction to be 0.74 order with respect to dodecylbenzene (DB) and 1.59 order with respect to sulfur trioxide. hrpub.orghrpub.org The reaction rate constant, k, was determined, and the activation energy was calculated to be 43,290.99 J/mole. hrpub.orgresearchgate.net

The reaction rate can be expressed by the following kinetic model: RDB = k * [SO3]1.59 * [DB]0.74 hrpub.org

The effect of temperature on the reaction rate constant is significant. For example, increasing the temperature from 20°C to 30°C led to a 1.74-fold increase in the rate constant. hrpub.org

The mechanism of sulfonation with sulfur trioxide is thought to involve the dimer S₂O₆ as the active agent in some cases. uwindsor.ca The reaction is also characterized by strong retardation due to the formation of a complex between sulfur trioxide and the resulting sulfonic acid. uwindsor.ca

Mechanisms of Derivatization Reactions Involving Isododecylphenyl Groups

The isododecylphenyl group can undergo various derivatization reactions to introduce other functional groups. These reactions are essential for creating a wide range of specialty chemicals. imarcgroup.com Derivatization techniques are often employed to modify the properties of the molecule, such as its volatility for gas chromatography (GC) analysis or its detectability in high-performance liquid chromatography (HPLC). researchgate.netlibretexts.org

Common derivatization reactions for compounds with functional groups similar to those that could be introduced onto the isododecylphenyl ring (e.g., hydroxyl, carboxyl, amino groups) include:

Silylation: This involves replacing an active hydrogen with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. This reduces the polarity and hydrogen bonding of the molecule, making it more volatile and thermally stable for GC analysis. researchgate.netlibretexts.org The reaction proceeds via a nucleophilic attack (SN2 mechanism). researchgate.net

Acylation: This reaction introduces an acyl group into the molecule. For example, compounds with hydroxyl or amino groups can be converted to esters or amides. damascusuniversity.edu.sy

Alkylation: This involves the replacement of an active hydrogen with an alkyl or benzyl (B1604629) group. A common application is the esterification of carboxylic acids. libretexts.org

These derivatization reactions often require a catalyst and specific reaction conditions to proceed efficiently. academicjournals.org For instance, silylation reactions are typically performed in an aprotic solvent to avoid reaction of the silylating reagent with the solvent. phenomenex.com

Catalytic Reaction Mechanism Elucidation

The synthesis and isomerization of dodecylbenzene isomers, including this compound, are typically carried out using solid acid catalysts, such as zeolites. The elucidation of the reaction mechanisms on these catalysts involves a combination of experimental techniques aimed at understanding the role of active sites and the behavior of reactants.

In heterogeneous catalysis involving solid acids like zeolites, the active sites are primarily Brønsted and Lewis acid sites. researchgate.netmdpi.com Brønsted acid sites are protons associated with the framework aluminum atoms, while Lewis acid sites are typically extra-framework aluminum species or other metal cations. mdpi.comsemanticscholar.org These sites play a pivotal role in the transformation of this compound and its precursors.

The alkylation of benzene with dodecene to produce dodecylbenzene, a process closely related to this compound transformations, is catalyzed by zeolites such as MCM-22, Beta, and Y-zeolites. rsc.orgresearchgate.netntnu.no The strong acid sites within these zeolites are crucial for initiating the reaction by protonating the olefin (dodecene) to form a carbocation intermediate. ntnu.no The nature and concentration of these acid sites significantly influence both the activity of the catalyst and the selectivity towards different isomers of dodecylbenzene. researchgate.net For instance, in the hydroisomerization of n-dodecane, the isomerization of n-dodecyl ions to isododecyl ions on Brønsted acid sites is the kinetically controlled step. mdpi.com

The confinement effect within the zeolite pores also plays a critical role. The specific pore structure of a zeolite can influence the transition state of the reaction, favoring the formation of certain isomers over others. researchgate.net For example, zeolites with one-dimensional frameworks like MOR and MTW are more selective for 2-phenyldodecane (a linear alkylbenzene), while zeolites with larger, three-dimensional pore systems like FAU and Beta are more active but may lead to a different isomer distribution. rsc.org The modification of these active sites, for instance by introducing phosphorus into MCM-22 zeolites, can alter the acidity, with an optimal phosphorus content leading to improved selectivity for 2-dodecylbenzene. researchgate.net

The table below summarizes the role of different active sites in transformations related to this compound.

| Catalyst Type | Active Site | Role in Reaction | Key Findings |

| Zeolite (e.g., Beta, MCM-22) | Brønsted Acid Sites | Protonation of olefins (e.g., dodecene) to form carbocations, isomerization of alkyl chains. rsc.orgresearchgate.netntnu.nomdpi.com | Essential for initiating alkylation and isomerization reactions. rsc.orgresearchgate.netntnu.nomdpi.com |

| Zeolite (e.g., Beta, USY) | Lewis Acid Sites | Can promote side reactions and catalyst deactivation. researchgate.net | High concentration of strong Lewis sites may promote the formation of unsaturated compounds leading to coke. researchgate.net |

| Modified Zeolite (e.g., P-MCM-22) | Modified Acid Sites | Alters the balance of weak and strong acid sites to improve selectivity. researchgate.net | Proper phosphorus content can enhance the selectivity for specific dodecylbenzene isomers. researchgate.net |

To simplify the complex reaction network involved in this compound transformations, researchers often employ model reactants and reaction probes. These are simpler molecules that mimic the behavior of the actual reactants, allowing for a more straightforward analysis of the reaction mechanism.

In the context of linear alkylbenzene (LAB) production, which involves the isomerization of dodecene and the alkylation of benzene, 1-dodecene is frequently used as a model reactant. rsc.orgtandfonline.com Studying the alkylation of benzene with 1-dodecene over various catalysts provides insights into the competing reactions of olefin isomerization and benzene alkylation. rsc.org The selectivity towards different dodecylbenzene isomers, including those with branched (iso) structures, is highly dependent on reaction conditions and catalyst properties. rsc.org For example, if the diffusion of reactants within the catalyst pores is hindered, the isomerization of 1-dodecene is more likely to occur, leading to a decrease in the selectivity for 2-phenyldodecane and an increase in other isomers. rsc.org

Propylene, a smaller and more reactive olefin, can be used as a reaction probe to study the fundamental steps of alkylation and oligomerization on solid acid catalysts. acs.org While not directly forming this compound, the mechanisms of carbocation formation, hydride transfer, and deprotonation observed with propylene are analogous to the reactions involving dodecene. acs.org The study of isobutane (B21531) alkylation with butene is another relevant model system, where the formation of branched alkanes provides insights into the generation of branched alkyl chains that could be precursors to this compound. researchgate.netacs.org

The table below presents examples of model reactants and their applications in studying reactions relevant to this compound.

| Model Reactant/Probe | Reaction Studied | Insights Gained for this compound Transformations |

| 1-Dodecene | Benzene alkylation | Understanding the competition between olefin isomerization and alkylation, and the factors affecting the formation of different dodecylbenzene isomers. rsc.orgtandfonline.com |

| Propylene | Isobutane alkylation | Elucidating the fundamental mechanisms of carbocation chemistry, including initiation, propagation, and deactivation pathways on solid acid catalysts. acs.org |

| n-Dodecane | Hydroisomerization | Investigating the isomerization of the linear dodecyl chain to branched isomers, a key step in forming isododecyl structures. mdpi.com |

| n-Heptanol, n-Heptaldehyde, n-Heptanoic Acid | Benzene alkylation with 1-dodecene | Studying the deactivation mechanism of zeolite catalysts caused by oxygenated impurities in the feedstock. rsc.org |

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry has become an indispensable tool for investigating reaction mechanisms at the molecular level, providing insights that are often difficult to obtain through experiments alone. mdpi.com Techniques such as quantum mechanics, molecular dynamics, and potential energy surface analysis are employed to study the intricate details of this compound transformations. nih.govnih.gov

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are widely used to study the electronic structure, geometries, and energetics of reactants, intermediates, and transition states in catalytic reactions. researchgate.netmdpi.com Ab initio methods, while computationally more demanding, can provide highly accurate benchmark data. uni-leipzig.de

For reactions relevant to this compound, DFT calculations have been employed to investigate the deactivation mechanism of beta zeolite in the alkylation of benzene with 1-dodecene by oxygenated compounds. rsc.org These calculations revealed that the firm adsorption of these oxygenates on the acid sites is the primary cause of deactivation. rsc.org In the study of isobutane alkylation, DFT has been used to compare the Gibbs free energies of different reaction pathways, such as skeletal isomerization and hydride transfer, to determine the predominant reaction mechanism. researchgate.net Such studies indicate that the hydride transfer pathway is generally more favorable over H-BEA zeolite. researchgate.net

The application of QM methods can also elucidate the role of confinement within zeolite pores, showing how the interaction between the reacting molecules and the zeolite framework stabilizes certain transition states, thereby influencing selectivity. researchgate.net

The following table highlights the application of quantum mechanical methods in studying related catalytic systems.

| QM Method | System Studied | Key Insights |

| DFT | Benzene alkylation with 1-dodecene over beta zeolite | Elucidation of catalyst deactivation mechanism by firm adsorption of oxygenated impurities on acid sites. rsc.org |

| DFT | Isobutane alkylation with C4 olefin over H-BEA zeolite | Determination that the hydride transfer pathway is energetically more favorable than skeletal isomerization for the formation of tertiary butyl carbocation. researchgate.net |

| DFT | Dimerization of trans-2-butene on zeolite beta | Revealed that the reaction is less favorable on the external surface compared to the internal surface due to weaker confinement effects. researchgate.net |

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules within a catalytic system over time. nih.govnih.gov By solving Newton's equations of motion, MD simulations can provide information on diffusion, adsorption, and conformational changes of reactants and products within the pores of a catalyst. conicet.gov.arresearchgate.net

First-principles MD, where the forces are calculated on-the-fly using quantum mechanics, allows for the study of reaction dynamics at operating conditions, including the effects of temperature and solvent. nih.govnih.gov For systems related to this compound, MD simulations have been used to study the self-diffusivity of n-dodecane in ZSM-5 zeolites, providing insights into how the size and shape of the molecule affect its movement through the catalyst channels. conicet.gov.ar Such studies are crucial for understanding mass transport limitations that can influence reaction rates and selectivity. conicet.gov.ar MD simulations have also been employed to investigate the mobility and adsorption sites of aromatic molecules like cumene (B47948) (isopropylbenzene) in NaY zeolite, which is structurally related to this compound. researchgate.net

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of the geometric coordinates of its atoms. uni-leipzig.debgsu.eduresearchgate.net The analysis of the PES is fundamental to understanding the pathway of a chemical reaction, allowing for the identification of reactants, products, intermediates, and transition states. uni-leipzig.debgsu.edu

For a given transformation of this compound, the PES would map the energy changes as the molecule undergoes isomerization or reacts with other species. The lowest energy path on the PES from reactants to products represents the most likely reaction coordinate. uni-leipzig.de While a full PES for a complex reaction involving this compound is computationally intensive to generate, sections of the surface corresponding to key elementary steps can be calculated using QM methods. bgsu.eduresearchgate.net For instance, the energy barriers for different isomerization pathways of the dodecyl chain or the attachment of the phenyl group at different positions can be determined. researchgate.net This information is critical for understanding the kinetics and selectivity of the reaction. For example, in the isomerization of a model retinal chromophore, the PES reveals the existence of conical intersections that provide efficient pathways for chemical transformation. bgsu.edu

Advanced Applications of Isododecylbenzene in Materials Science and Chemical Processes

Isododecylbenzene in Polymer Chemistry and Advanced Materials

The this compound moiety is instrumental in the synthesis and modification of polymers, where it can be used to control reaction kinetics, alter polymer architecture, and engineer materials with specific performance characteristics.

In polymer chemistry, controlling the molecular weight of polymers is crucial for achieving desired material properties. Chain transfer is a polymerization reaction where the activity of a growing polymer chain is transferred to another molecule, effectively terminating the growth of that chain and initiating a new one. wikipedia.org This process is essential for regulating the average molecular weight of the final polymer. wikipedia.org

Table 1: Role of Isododecyl-based Chain Transfer Agents in Polymerization

| Feature | Description | Source(s) |

|---|---|---|

| Mechanism | A growing polymer radical's activity is transferred to the chain transfer agent, terminating the polymer chain and creating a new radical. | google.com, wikipedia.org |

| Primary Function | Controls and reduces the average molecular weight of the final polymer. | openpr.com, wikipedia.org |

| Key Compound | Isododecyl mercaptan is a primary derivative used for this purpose. | openpr.com, imarcgroup.com |

| Impact on Polymer | Improves properties such as durability and flexibility by ensuring a uniform molecular weight distribution. | openpr.com |

| Applications | Synthesis of synthetic rubbers, resins, adhesives, and other high-performance polymers. | openpr.com, imarcgroup.com |

The incorporation of specific chemical groups into a polymer's backbone or as pendent side chains can fundamentally alter its architecture and properties. The bulky, sterically hindering nature of the this compound group makes it a valuable component for designing complex polymer structures. When integrated into a polymer, for instance as poly(isododecyl acrylate), the isododecyl group becomes a significant part of the polymer's structure. peacta.org

This integration influences the polymer backbone's segmental motion and helps generate free volume within the polymer structure. peacta.org Similar to "cardo" polymers, where bulky, cyclic side groups are attached to the polymer backbone, the isododecyl group can create steric hindrance that restricts the rotational motion of the polymer bonds and prevents the chains from packing tightly. wikipedia.org This disruption of chain packing leads to a higher free volume, which can increase the polymer's solubility. wikipedia.org Such modifications to the polymer architecture are a key strategy for developing materials for specialized applications. google.comresearchgate.net

The development of advanced materials involves creating new substances or improving existing ones to meet specific industrial demands. numberanalytics.com The inclusion of the this compound structure is a key strategy in tailoring material properties. By influencing polymer architecture, the isododecyl group helps to enhance physical characteristics like durability and flexibility. openpr.com

The steric hindrance and increased free volume imparted by the isododecyl group can improve solubility and modify the material's thermal properties, such as the glass transition temperature (Tg). peacta.orgwikipedia.org This allows for the precise tuning of a material's performance. For example, in coatings and sealants, derivatives can improve flexibility and process efficiency. openpr.comgreenfacts.org The ability to customize material attributes through the integration of specific chemical moieties like this compound is critical for creating next-generation materials for industries ranging from aerospace to electronics. openpr.comnumberanalytics.com

Plasticizers are additives that increase the flexibility, or plasticity, and durability of a material. greenfacts.orgwestdry.com Di-isodecyl phthalate (B1215562) (DIDP), a derivative of isododecanol, is a high-molecular-weight phthalate primarily used as a plasticizer. specialchem.comepa.gov It is widely employed in polymers, particularly polyvinyl chloride (PVC), to enhance workability and softness. specialchem.comoanindustries.com

DIDP does not chemically alter the polymer but provides essential physical and mechanical changes. specialchem.com Its addition improves heat resistance, extending the life of plastic products. specialchem.com Key properties of DIDP include low volatility, high thermal stability, and high electrical resistance, making it particularly suitable for demanding applications. westdry.comspecialchem.comoanindustries.com Around 95% of DIDP is used as a plasticizer in PVC for products such as electrical cables, flooring, automotive parts, and synthetic leather. greenfacts.orgoanindustries.com The remaining portion is used in non-PVC polymers like rubbers and in non-polymer applications such as paints, inks, adhesives, and sealants. greenfacts.org

Table 2: Properties and Applications of Di-isodecyl Phthalate (DIDP) as a Plasticizer

| Property | Description | Application | Source(s) |

|---|---|---|---|

| Function | Increases flexibility, durability, and workability of polymers. | Flexible PVC products | specialchem.com, oanindustries.com |

| Low Volatility | Reduces fume emissions during processing and increases product durability. | PVC films, wire insulation | oanindustries.com, westdry.com |

| High Thermal Stability | Extends the life of plastics by increasing resistance to heat. | High-temperature grade PVC cables | specialchem.com, westdry.com |

| High Electrical Resistance | Suitable for insulating applications. | Electrical wires and cables | specialchem.com, westdry.com |

| Compatibility | Compatible with a wide range of resins and polymers. | Adhesives, coatings, sealants, vinyl plastisols | oanindustries.com, greenfacts.org |

This compound Derivatives in Lubricant Chemistry

The performance of modern lubricants relies heavily on sophisticated additive packages that enhance their properties. Derivatives of this compound are used in the synthesis of these crucial components, contributing to the stability, efficiency, and lifespan of lubricating oils.

Lubricant additives are chemical compounds added to base oils to impart or enhance desirable properties. google.mucristol.co.in Derivatives of this compound serve as intermediates in the synthesis of various high-performance lubricant additives, including antioxidants and antiwear agents. imarcgroup.comcristol.co.in For instance, alkyl-aromatic structures are foundational in creating additives that provide corrosion inhibition and extreme pressure resistance. google.mu

Compounds such as di-isododecyl sebacates have been studied as biodegradable lubricants that offer excellent thermal and oxidation stability, lower volatility, and high viscosity indices. researchgate.net The isododecyl group's structure contributes to the additive's solubility in mineral and synthetic base oils, ensuring it can be blended effectively. yashoindustries.com These additives function by forming protective films on metal surfaces, neutralizing corrosive agents, or terminating the free-radical chain reactions that lead to oil degradation. google.mucristol.co.in

Table 3: Application of this compound Derivatives in Lubricant Additives

| Additive Type | Function | Relevance of Isododecyl Structure | Source(s) |

|---|---|---|---|

| Antiwear/Extreme Pressure Agents | Form a protective film on metal surfaces to prevent wear under high loads. | The alkyl-aromatic structure is a building block for these additives. | google.mu |

| Corrosion Inhibitors | Neutralize corrosive acids and form a protective barrier on metal surfaces. | Used in the synthesis of additives that impart rust-inhibiting properties. | google.mu |

| Antioxidants | Terminate free-radical chain reactions to prevent oxidative degradation of the lubricant. | Serves as a precursor for synthesizing antioxidant additives. | imarcgroup.com, cristol.co.in |

| Biodegradable Lubricants | Provide lubrication with reduced environmental impact. | Di-isodecyl sebacates are noted for their good stability and biodegradability. | researchgate.net |

Tribological Performance Studies of this compound-Containing Lubricants

This compound is utilized as a synthetic base oil or an additive in lubricant formulations to enhance their performance under various frictional conditions. Its branched-chain alkyl group attached to a benzene (B151609) ring provides a unique combination of properties, including good thermal stability and a low pour point.

Research into lubricants containing alkylbenzenes, such as this compound, demonstrates their effectiveness in reducing wear and friction. The tribological performance is often evaluated using standardized tests like the four-ball wear test, which measures the wear scar diameter on steel balls under specific load, temperature, and time conditions. A smaller wear scar indicates better anti-wear properties. The coefficient of friction is also a critical parameter, signifying the resistance to motion between surfaces. Studies have shown that the inclusion of specific additives in base oils can significantly improve these tribological characteristics. mdpi.comresearchgate.net For instance, the addition of polydimethylsiloxane (B3030410) (PDMS) powder to a polyalphaolefin (PAO)-based lubricating oil has been shown to decrease the wear rate, a principle that can be applied to this compound-based lubricants to further enhance their protective capabilities. rsc.org

Interactive Table: Tribological Performance Data

The following table is a representative summary of findings from various tribological studies on lubricant additives. It illustrates how performance can be measured, though specific data for this compound was not available in the provided search results.

Oxidation Stability and Degradation Pathways in Lubricants

Oxidation is a primary form of lubricant degradation, occurring when hydrocarbon molecules in the base oil react with oxygen. machinerylubrication.com This process leads to the formation of acids and sludge, an increase in viscosity, and the depletion of additives, ultimately compromising the lubricant's performance and requiring its replacement. machinerylubrication.comunil.be

This compound's aromatic structure contributes to its inherent oxidative stability. However, like all hydrocarbons, it will degrade under harsh conditions involving high temperatures, moisture, and the presence of metal catalysts. unil.be The degradation process typically begins with the breakdown of antioxidant additives designed to protect the base oil. unil.be Once these are depleted, the base oil itself begins to oxidize, leading to polymerization reactions and the formation of deposits. researchgate.net The rate of oxidation is significantly influenced by temperature and the presence of contaminants. machinerylubrication.commdpi.com

Studies on lubricant degradation utilize various analytical techniques to monitor chemical changes. Fourier-transform infrared spectroscopy (FTIR) can detect the formation of oxidation products like carboxylic acids, esters, and ketones. mdpi.com The total acid number (TAN) is another key parameter that measures the accumulation of acidic byproducts. researchgate.net High-pressure differential scanning calorimetry (HP-DSC) is used to determine the Oxidation Induction Time (OIT), which indicates the lubricant's resistance to oxidation. A longer OIT signifies better stability. lube-media.com Research shows that the presence of certain sulfur compounds, which can act as natural antioxidants, can improve OIT results in some base oil blends. lube-media.com

Interactive Table: Lubricant Oxidation Stability Indicators

This table presents typical data used to evaluate lubricant oxidation, compiled from general lubricant studies.

This compound as a Chemical Intermediate in Specialty Chemical Synthesis

A chemical intermediate is a molecule that is formed from reactants and reacts further to create other, more complex products. oceanicpharmachem.com this compound serves as a valuable intermediate in the synthesis of a variety of specialty chemicals due to its alkylbenzene structure. rsc.org The manufacturing of these chemicals involves controlled reactions to build complex molecules from simpler ones, often requiring purification at each step of a multi-step synthesis. oceanicpharmachem.comframochem.com

Precursor for Antioxidant Molecules

Antioxidants are crucial additives in lubricants, plastics, and other materials to prevent oxidative degradation. unil.be Phenolic and aminic compounds are common classes of antioxidants. unil.be this compound can be functionalized to produce these molecules. For example, isododecyl phenol (B47542) can be synthesized and subsequently used as a building block for more complex, high-performance antioxidant additives. researchgate.net The long, branched isododecyl group can enhance the solubility of the antioxidant molecule in hydrocarbon base oils, improving its effectiveness. The synthesis of antioxidants is a key area of specialty chemical manufacturing, focused on creating compounds that can effectively neutralize free radicals. nih.govresearchgate.net

Synthesis of Other Value-Added Chemicals

Beyond antioxidants, this compound is a precursor to other important industrial chemicals. A significant application is in the production of surfactants. Through sulfonation, this compound is converted to this compound sulfonic acid (IDBSA). rsc.orgepa.gov IDBSA and its salts are widely used as detergents and emulsifiers in various cleaning products and industrial formulations. epa.gov

Another notable application is the synthesis of additives for lubricating oils and color developers for pressure-sensitive recording sheets. google.com For instance, isododecyl-substituted phenols can be converted into nuclear-substituted salicylic (B10762653) acids via the Kolbe-Schmitt reaction. google.com The resulting salicylic acid derivatives, particularly their metal salts, have applications as lubricant additives. google.com The isododecyl group in these molecules ensures they are amorphous, which is a desirable property for these applications. google.com

Structure-Activity Relationship Studies in Applied Contexts

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a molecule influences its biological or chemical activity. nih.gov For this compound, its molecular architecture—a C12 branched alkyl chain attached to a benzene ring—is directly responsible for its physical and chemical properties in various applications.

In Lubricants: The long alkyl chain provides good lubricity and oil solubility. The branched ('iso') structure disrupts the packing of the molecules at low temperatures, which results in a lower pour point compared to its linear counterpart (linear dodecylbenzene). The aromatic benzene ring provides superior thermal and oxidative stability compared to purely aliphatic hydrocarbons.

In Surfactants: When converted to this compound sulfonate, the molecule becomes amphiphilic. The long, nonpolar isododecyl "tail" is hydrophobic, while the polar sulfonate "head" is hydrophilic. The length of the hydrocarbon chain is known to influence the interaction strength; longer chains generally lead to stronger hydrophobic interactions, affecting properties like micelle formation and surface tension reduction. researchgate.net

In Chemical Synthesis: The benzene ring is the site of electrophilic substitution reactions, such as sulfonation (to make surfactants) and Friedel-Crafts acylation or alkylation, allowing for the attachment of various functional groups. The reactivity and regioselectivity of these reactions are influenced by the activating, ortho-para directing nature of the isododecyl group. Understanding these relationships allows chemists to design synthetic routes to new molecules with desired properties. acs.orgresearchgate.net

Systematic studies that modify the alkyl chain length or branching, or add other substituents to the benzene ring, help in fine-tuning the performance of the final product, whether it's a lubricant, a surfactant, or another specialty chemical. nih.gov

Environmental Fate and Degradation Pathways of Isododecylbenzene and Its Derivatives

Biotic Degradation Mechanisms

Biotic degradation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms. This is considered the principal mechanism for the removal of alkylbenzenes from the environment.

A wide variety of bacteria and fungi are capable of degrading alkylbenzenes. nih.gov The structure of the alkyl chain is a critical factor in the rate of biodegradation. Linear alkylbenzenes are generally degraded more readily than branched-chain isomers like isododecylbenzene, which can be more resistant to microbial attack. However, microorganisms can adapt to break down even these more complex structures. nih.gov

Aerobic Degradation : Under aerobic conditions (in the presence of oxygen), the degradation of long-chain alkylbenzenes is typically initiated by the oxidation of the terminal methyl group of the alkyl side chain. nih.gov This is followed by a process called β-oxidation, which progressively shortens the alkyl chain. nih.gov For instance, the bacterium Alcanivorax sp. strain MBIC 4326 has been shown to process the alkyl side chain of n-alkylbenzenes mainly through β-oxidation. nih.gov Similarly, Acinetobacter lwoffii was found to completely degrade n-dodecylbenzene. nih.gov

Anaerobic Degradation : Under anaerobic conditions (in the absence of oxygen), such as in sediments or certain landfill environments, the biodegradation of alkylbenzenes can still occur, often under sulfate-reducing or methanogenic conditions, though typically at a slower rate. oup.comepa.govbeamreach.org

| Bacterial Genus | Degradation Capability | Environment | Reference |

| Alcanivorax | Degrades long-chain n-alkylbenzenes via β-oxidation of the side chain. | Marine water | nih.gov |

| Acinetobacter | Capable of complete degradation of n-dodecylbenzene. | N/A | nih.gov |

| Pseudomonas | Degrades linear alkylbenzene sulfonate (LAS). | Detergent-contaminated soil | scirp.org |

Biotransformation is the specific chemical modification of a compound by enzymes within an organism. nih.gov The microbial degradation of alkylbenzenes proceeds through a series of enzymatic reactions.

Initial Oxidation : The process usually begins with an attack on the alkyl side chain. A monooxygenase enzyme introduces an oxygen atom, typically at the terminal (ω-oxidation) or sub-terminal (ω-1 oxidation) carbon of the alkyl chain, forming a primary or secondary alcohol.

β-Oxidation Cascade : The alcohol is further oxidized to a carboxylic acid. This acid then enters the β-oxidation pathway, where the alkyl chain is shortened by two carbon units at a time, releasing acetyl-CoA in each cycle. nih.gov For n-dodecylbenzene, this pathway leads to intermediates like phenylacetic acid. nih.gov

Aromatic Ring Cleavage : Once the side chain has been sufficiently shortened, enzymes attack the aromatic ring. Phenol (B47542) hydroxylase, for example, can hydroxylate benzene (B151609) and toluene to form catechols. researchgate.net Dihydroxylating enzymes introduce two hydroxyl groups onto the benzene ring, forming a catechol-like intermediate. This dihydroxylated ring is then cleaved by dioxygenase enzymes, opening up the aromatic structure and leading to intermediates that can enter central metabolic pathways. nih.gov

The degradation of dodecyl benzene sulfonate (DBS) by Chlorella vulgaris has been described as a three-step process: chain-shorting oxidation, ring-opening oxidation of the benzene ring, and degradation of the resulting small molecules. rsc.orgnih.gov

Environmental Persistence and Transformation Products

The environmental persistence of a chemical is a measure of how long it remains in the environment before being broken down. nih.gov It is not an inherent property of a substance but is determined by a combination of the chemical's properties and environmental conditions. nih.gov While many alkylbenzenes are biodegradable, their branched isomers, like this compound, may exhibit greater persistence.

Degradation processes, both abiotic and biotic, often result in the formation of intermediate compounds known as transformation products. These products may have different chemical properties and toxicities than the original compound. mdpi.com For example, the chemical oxidation of aromatic compounds can create breakdown products that are structurally similar to compounds known to modify DNA or cause oxidative stress. nih.gov In some cases, transformation products can be more persistent, stable, and even more toxic than the parent compounds. mdpi.comresearchgate.netnih.gov

Modeling and Prediction of Environmental Behavior

The environmental behavior of this compound and its derivatives is complex, influenced by a variety of physicochemical properties and environmental conditions. To better understand and predict their fate and transport in the environment, a range of computational models are employed. These models are crucial for risk assessment and for filling data gaps where experimental data may be unavailable. dmu.dk The models integrate data on chemical properties, environmental characteristics, and transformation processes to estimate the distribution and persistence of these substances in different environmental compartments.

Quantitative Structure-Activity Relationship (QSAR) models are a key tool in predicting the environmental fate of chemicals like this compound. These models establish a mathematical relationship between the chemical structure of a substance and its environmental properties, such as toxicity, biodegradability, and potential for bioaccumulation. dmu.dk For alkylbenzenes, including branched isomers like this compound, QSARs can provide valuable estimations of their behavior in various environmental media.

Table 1: Key Input Parameters for Multimedia Environmental Fate Models for this compound

| Property | Estimated Value | Significance in Modeling |

| Molecular Weight | ~246.47 g/mol | Influences transport properties. |

| Vapor Pressure | Low | Affects volatilization from soil and water. |

| Water Solubility | Very Low | Governs partitioning into the aqueous phase. |

| Log Kow | High | Indicates a high potential for sorption to organic matter in soil and sediment, and for bioaccumulation. |

| Biodegradability | Variable, generally slower than linear alkylbenzenes | A critical factor determining persistence in the environment. |

Computational frameworks like the Biochemical Network Integrated Computational Explorer (BNICE) are utilized to predict potential biodegradation pathways. nih.gov These systems use a set of generalized enzyme reaction rules to generate a network of possible reactions and intermediate products, offering insights into how microorganisms might break down complex organic molecules like this compound. nih.gov

For branched-chain dodecylbenzene (B1670861) sulfonates (B-DBS), which are derivatives of this compound, research on Pseudomonas aeruginosa W51D has suggested a novel degradation pathway. nih.govresearchgate.netnih.gov This proposed pathway involves an initial desulfonation step, followed by the oxidation of the branched alkyl chain. nih.govresearchgate.netnih.gov While this is specific to the sulfonated derivative, it provides valuable clues into the potential microbial degradation mechanisms for the parent this compound molecule, particularly the breakdown of the branched alkyl side chain, which is a key factor in its environmental persistence. nih.govresearchgate.netnih.gov

Table 2: Predicted Environmental Distribution of Alkylbenzenes based on Multimedia Fate Modeling Principles

| Environmental Compartment | Predicted Tendency for this compound | Rationale |

| Air | Low | Low vapor pressure limits volatilization. |

| Water | Low to Moderate | Low water solubility, but can be present in the water column, especially adsorbed to suspended particles. |

| Soil | High | High Log Kow indicates strong sorption to organic matter in soil. |

| Sediment | High | Similar to soil, expected to partition significantly to sediments in aquatic environments. |

| Biota | High Potential | High Log Kow suggests a high potential for bioaccumulation in organisms. |

While these models provide valuable predictive information, it is important to note that the complexity of branched isomers like this compound can introduce uncertainty into the predictions. The specific branching of the dodecyl group can significantly influence the compound's susceptibility to biodegradation, with more complex branching generally leading to greater persistence in the environment. nih.gov Therefore, ongoing research and refinement of these predictive models are essential for a more accurate understanding of the environmental fate and degradation pathways of this compound and its derivatives.

Advanced Analytical Methodologies for Characterizing Isododecylbenzene and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a fundamental tool for probing the molecular structure of isododecylbenzene. azooptics.comedinst.com By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic and electronic arrangement can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the precise structure of molecules. filab.fr It relies on the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C), to map out the connectivity and chemical environment of atoms within a molecule. azooptics.comfilab.fraocs.org

In the ¹H NMR spectrum of this compound, the signals are typically observed in distinct regions. The aromatic protons on the benzene (B151609) ring usually appear in the downfield region, generally between 7.0 and 7.5 ppm, due to the deshielding effect of the aromatic ring current. The chemical shifts and splitting patterns of these aromatic protons can provide information about the substitution pattern on the benzene ring. The protons of the branched dodecyl chain resonate in the upfield region, typically between 0.8 and 1.6 ppm. The complex branching of the isododecyl group results in overlapping multiplets for the methylene (B1212753) (CH₂) and methyl (CH₃) groups. The proton attached to the carbon directly bonded to the benzene ring (benzylic proton) would appear at a distinct chemical shift, typically between 2.5 and 3.0 ppm.

The ¹³C NMR spectrum provides complementary information, with a wider chemical shift range (typically 0-220 ppm) that often allows for the resolution of individual carbon signals. youtube.com For this compound, the aromatic carbons would show signals in the range of 125-150 ppm. The carbons of the alkyl chain would appear in the upfield region, from approximately 10 to 40 ppm. The specific chemical shifts of the alkyl carbons can help in identifying the isomeric structure of the isododecyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Aromatic Protons (C₆H₅) | 7.0 - 7.5 | 125 - 150 |

| Benzylic Proton (-CH-) | 2.5 - 3.0 | 40 - 50 |

| Alkyl Protons (-CH₂-, -CH₃) | 0.8 - 1.6 | 10 - 40 |

This table presents generalized predicted data and actual values can vary based on the specific isomer and solvent used.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a molecular fingerprint based on the vibrations of chemical bonds. edinst.comnih.gov IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. edinst.comnih.gov

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of both the aromatic ring and the alkyl chain. The key vibrational modes include:

Aromatic C-H stretching: These vibrations typically appear as a group of weak to medium bands in the region of 3000-3100 cm⁻¹.

Aliphatic C-H stretching: Strong absorption bands corresponding to the stretching of C-H bonds in the isododecyl group are observed in the 2850-2960 cm⁻¹ region.

Aromatic C=C stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring give rise to characteristic bands in the 1450-1600 cm⁻¹ region.

Alkyl C-H bending: Bending vibrations of the methyl (CH₃) and methylene (CH₂) groups are found in the 1375-1465 cm⁻¹ range.

Out-of-plane C-H bending: The substitution pattern on the benzene ring can often be deduced from the strong absorption bands in the 690-900 cm⁻¹ region.

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. edinst.com For this compound, the symmetric "breathing" mode of the benzene ring, typically around 1000 cm⁻¹, is a prominent feature in the Raman spectrum. The C-C stretching vibrations of the alkyl chain also give rise to distinct Raman signals.

Table 2: Key Infrared Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| Alkyl C-H Bend | 1375 - 1465 | Medium |

| Aromatic C-H Out-of-Plane Bend | 690 - 900 | Strong |

UV-Visible Spectroscopy

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. researchgate.net The UV spectrum of this compound is primarily dictated by the electronic transitions of the benzene ring.

Alkylbenzenes typically exhibit two main absorption bands originating from π → π* transitions. The more intense band, often referred to as the E₂-band, appears at shorter wavelengths, usually around 200-220 nm. A second, less intense band, known as the B-band, is characterized by fine vibrational structure and appears at longer wavelengths, typically in the range of 250-270 nm. The presence of the isododecyl group, being an alkyl substituent, causes a slight red shift (bathochromic shift) of these absorption bands compared to unsubstituted benzene. While UV-Vis spectroscopy is less powerful for detailed structural elucidation compared to NMR or IR, it is a valuable tool for quantitative analysis and for confirming the presence of the aromatic chromophore. oxfordindices.com

Table 3: Typical UV-Visible Absorption Maxima for this compound

| Transition | Wavelength Range (nm) | Molar Absorptivity (ε) |

| E₂-band (π → π) | 200 - 220 | High |

| B-band (π → π) | 250 - 270 | Low to Medium |

Chromatographic Separation and Detection Methods

Chromatographic techniques are indispensable for separating the complex mixture of isomers often present in commercial this compound and for their subsequent identification and quantification. chromforum.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.orgmdpi.com It is the method of choice for analyzing volatile and semi-volatile compounds like this compound.

In a GC-MS analysis, the this compound sample is first vaporized and introduced into a long, thin capillary column. wikipedia.org The separation of the different isomers is achieved based on their boiling points and their interactions with the stationary phase coating the column. Generally, a non-polar column, such as one with a 5% phenyl polysiloxane phase, is used. chromforum.org The isomers with lower boiling points and weaker interactions elute from the column first.

As each separated component exits the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting positively charged ions are then separated based on their mass-to-charge ratio (m/z). The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. More importantly, it will display a characteristic fragmentation pattern. Common fragments include the tropylium (B1234903) ion (m/z 91), resulting from the cleavage of the alkyl chain at the benzylic position, and a series of alkyl fragments. The fragmentation pattern can help to confirm the identity of the compound and may provide clues about the branching structure of the isododecyl group. Quantitative analysis is also possible with this method. google.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another versatile separation technique that is particularly useful for less volatile or thermally unstable derivatives of this compound. oxfordindices.comebsco.com It separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase. oxfordindices.com

For the analysis of this compound, a reversed-phase HPLC method is typically employed. scielo.br This involves a non-polar stationary phase (e.g., C8 or C18) and a polar mobile phase, such as a mixture of methanol (B129727) and water or acetonitrile (B52724) and water. scielo.br The separation mechanism is based on the hydrophobic interactions between the this compound isomers and the stationary phase. More non-polar isomers will have longer retention times.

Detection in HPLC is commonly achieved using a UV detector, as the benzene ring in this compound absorbs UV light. oxfordindices.com A diode array detector (DAD) can provide the UV spectrum of each eluting peak, further aiding in identification. While HPLC may not always provide the same level of isomeric separation for this compound as high-resolution GC, it is an essential tool for the analysis of its sulfonated derivatives (linear alkylbenzene sulfonates, LAS), which are key components in detergents. scielo.br

Advanced Characterization Techniques in Materials Science

The development and application of materials incorporating this compound and its derivatives necessitate a suite of advanced analytical techniques to elucidate their structural, morphological, and surface properties. These methods are critical for understanding material performance, ensuring quality control, and driving innovation in polymer science, coatings, and other advanced material applications.

X-ray Diffraction (XRD) and Electron Microscopy (SEM, TEM)

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystallographic structure of materials. lucideon.com It provides detailed information about the chemical composition and crystalline phases. lucideon.commicroanalysis.com.au When applied to materials containing this compound derivatives, XRD can identify the crystalline phases present, determine the degree of crystallinity, and measure crystallite size. lucideon.com The technique works by irradiating a sample with monochromatic X-rays and detecting the diffracted rays that result from the interaction with the atomic structure, which occurs when the conditions of Bragg's Law are met. lucideon.comaps.org The resulting diffraction pattern is a unique fingerprint of the crystalline phases present. microanalysis.com.au For instance, in polymeric systems incorporating this compound moieties, XRD can differentiate between amorphous and crystalline regions, which is crucial for understanding the material's mechanical and thermal properties. The analysis of benzene derivatives by XRD has shown that the substitution pattern on the benzene ring affects the packing and thickness of the molecules, a principle that extends to the analysis of this compound derivatives. aps.org

Scanning Electron Microscopy (SEM) is employed to obtain high-resolution images of a material's surface topography and texture. nanoscience.com An SEM scans the sample surface with a focused beam of high-energy electrons. carleton.edu The interactions between the electrons and the sample's atoms generate various signals, including secondary electrons, which are most common for imaging morphology, and backscattered electrons, which can provide information on the distribution of different phases based on atomic number contrast. nanoscience.comcarleton.edu For materials derived from this compound, such as polymers or composites, SEM can reveal details about surface roughness, pore distribution, and the dispersion of different components. doria.fium.si With magnifications that can exceed 30,000x, SEM is invaluable for quality control and failure analysis, allowing for the visualization of microstructures and defects. carleton.edu